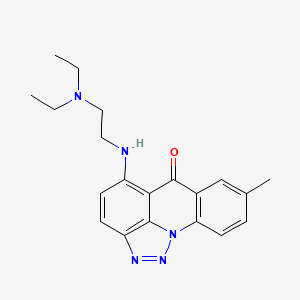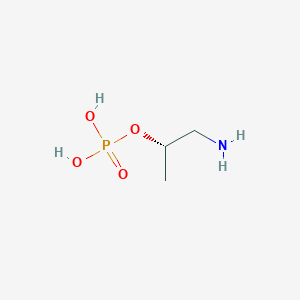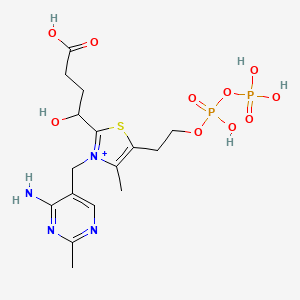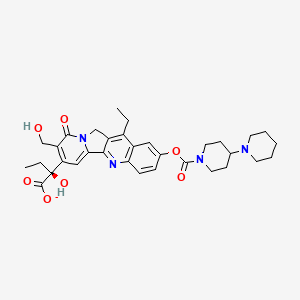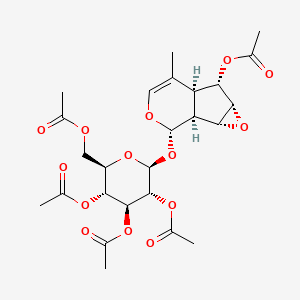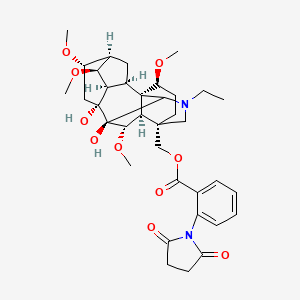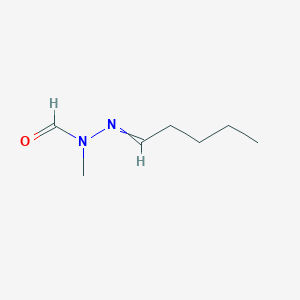
Pentanal N-methyl-N-formylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanal N-methyl-N-formylhydrazone: is an organic compound with the molecular formula C7H14N2O. It is a derivative of hydrazone, formed by the reaction of pentanal with N-methyl-N-formylhydrazine. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentanal N-methyl-N-formylhydrazone can be synthesized through the condensation reaction between pentanal and N-methyl-N-formylhydrazine. The reaction typically occurs in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone bond, and the product is then purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent choice, and reaction time.
Chemical Reactions Analysis
Types of Reactions: Pentanal N-methyl-N-formylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone to amines or other reduced forms.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones.
Scientific Research Applications
Pentanal N-methyl-N-formylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable tool in organic synthesis.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Pentanal N-methyl-N-formylhydrazone involves its interaction with specific molecular targets. It is known to target proteins and enzymes, potentially inhibiting their activity. The compound’s hydrazone group can form stable complexes with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
- Pentanal N-methyl-N-formylhydrazine
- Pentanal N-methylhydrazone
- Pentanal hydrazone
Comparison: Pentanal N-methyl-N-formylhydrazone is unique due to the presence of both the N-methyl and N-formyl groups. This dual substitution enhances its reactivity and potential biological activity compared to simpler hydrazones. The compound’s structural complexity allows for more diverse chemical interactions and applications .
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.2 g/mol |
IUPAC Name |
N-methyl-N-(pentylideneamino)formamide |
InChI |
InChI=1S/C7H14N2O/c1-3-4-5-6-8-9(2)7-10/h6-7H,3-5H2,1-2H3 |
InChI Key |
IHTUGUQGWPOOJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=NN(C)C=O |
Synonyms |
pentanal N-methyl-N-formylhydrazone PMFH |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


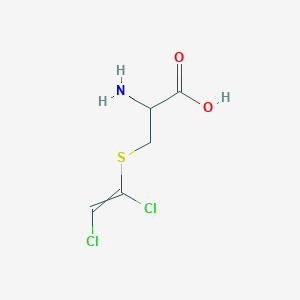
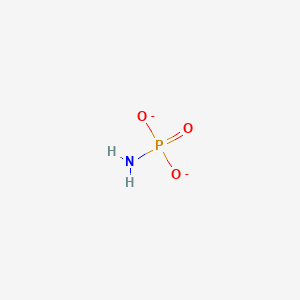

![(10-Hydroxy-1,5,12-trimethylspiro[8,13-dioxa-11-azatetracyclo[7.5.1.02,7.010,14]pentadeca-5,11-diene-15,2'-oxirane]-2-yl)methyl acetate](/img/structure/B1195098.png)
